An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
An In-depth Technical Guide to 4-(4-Ethylcyclohexyl)cyclohexanone
This guide provides a comprehensive technical overview of 4-(4-ethylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of advanced liquid crystal materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical and physical properties, detailed synthesis methodologies, structural characterization, and its pivotal role in the formulation of liquid crystal displays (LCDs) and other advanced optical materials.
Introduction
4-(4-Ethylcyclohexyl)cyclohexanone, with the CAS number 150763-13-6 for the trans isomer, is a bicyclohexane derivative that has garnered significant interest for its application as a liquid crystal intermediate.[1] Its molecular structure, featuring two saturated cyclohexane rings, an ethyl substituent, and a polar ketone functional group, imparts unique properties that are highly desirable in the formulation of nematic liquid crystal mixtures.[2] These mixtures are fundamental components in a wide array of electro-optical devices, including flat-panel displays, optical shutters, and spatial light modulators.
The rigid bicyclohexane core contributes to the molecule's thermal and chemical stability, while the terminal ethyl group and the polar ketone moiety influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the resulting liquid crystal materials.[2][3] This guide will explore the synthesis of this versatile molecule, its detailed characterization, and the underlying principles of its application in liquid crystal technology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-ethylcyclohexyl)cyclohexanone is essential for its synthesis, purification, and application.
| Property | Value | Source |
| Chemical Name | 4-(4-Ethylcyclohexyl)cyclohexanone | [1] |
| Synonyms | 4-(4-ethylcyclohexyl)cyclohexan-1-one, [4'-Ethyl-1,1'-bicyclohexyl]-4-one, 4'-Ethylbi(cyclohexan)-4-one | [1] |
| CAS Number | 150763-46-5 (trans-isomer) | |
| Molecular Formula | C₁₄H₂₄O | [1][2] |
| Molecular Weight | 208.34 g/mol | |
| Appearance | White crystalline solid | [1] |
| Purity | >98.0% (GC) available commercially |
Synthesis of 4-(4-Ethylcyclohexyl)cyclohexanone
The synthesis of 4-(4-ethylcyclohexyl)cyclohexanone can be approached through several strategic routes. A common and industrially relevant pathway involves the synthesis of a biphenyl precursor followed by hydrogenation and oxidation. This multi-step approach allows for precise control over the final molecular architecture.
General Synthetic Strategy
A logical and well-established pathway to 4-(4-ethylcyclohexyl)cyclohexanone initiates with biphenyl. The synthesis can be conceptually divided into three main stages, as illustrated in the workflow diagram below.
Caption: General synthetic workflow for 4-(4-Ethylcyclohexyl)cyclohexanone starting from biphenyl.
Experimental Protocols
A patented method outlines a five-step synthesis starting from biphenyl to produce the crucial alcohol intermediate.[4]
Step 1: Friedel-Crafts Acylation of Biphenyl
-
Objective: To introduce an acyl group onto the biphenyl core.
-
Protocol:
-
In a suitable reactor, biphenyl is reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[4]
-
The reaction is typically carried out in an inert solvent like dichloromethane or nitrobenzene.
-
The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the acylated biphenyl derivative.
-
Step 2: Friedel-Crafts Alkylation
-
Objective: To introduce the ethyl group.
-
Protocol:
-
The acylated biphenyl from the previous step is reacted with an olefin (e.g., ethene) in the presence of a Lewis acid catalyst.[4]
-
The reaction conditions are optimized to favor mono-alkylation.
-
Step 3: Reduction of the Ketone
-
Objective: To reduce the ketone functionality to a methylene group.
-
Protocol:
-
The product from the alkylation step is subjected to a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to convert the carbonyl group to a CH₂ group.[4]
-
Step 4: Oxidation and Acidolysis
-
Objective: To introduce a hydroxyl group on one of the phenyl rings.
-
Protocol:
Step 5: Catalytic Hydrogenation of the Phenol
-
Objective: To saturate both aromatic rings to form the bicyclohexyl system.
-
Protocol:
-
The 4-(4'-ethylphenyl)phenol is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation.[4]
-
A heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel is employed.[5]
-
The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature.[4]
-
The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-(4-ethylcyclohexyl)cyclohexanol.
-
The final step involves the oxidation of the secondary alcohol to the corresponding ketone. A green and efficient method has been patented for this transformation.[6]
-
Objective: To selectively oxidize the secondary alcohol to a ketone.
-
Protocol:
-
An oxidant is prepared by mixing sodium tungstate dihydrate and phosphotungstic acid, followed by the addition of hydrogen peroxide.[6]
-
The reactant, 4-(4-ethylcyclohexyl)cyclohexanol, is dissolved in N-methylpyrrolidinone (NMP).[6]
-
The alcohol solution is added to the oxidant mixture.
-
The reaction is heated (e.g., to 80-90 °C) and stirred for several hours.[6]
-
The reaction progress is monitored by GC.
-
Upon completion, the NMP is removed by vacuum distillation.
-
The residue is extracted with a non-polar solvent like petroleum ether.
-
The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 4-(4-ethylcyclohexyl)cyclohexanone.[6] This method is advantageous due to the use of hydrogen peroxide as a clean oxidant, with water being the only byproduct.[6]
-
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approximately 0.8-2.5 ppm). The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The protons on the cyclohexyl rings would appear as overlapping multiplets. The protons alpha to the carbonyl group would be the most downfield shifted among the ring protons.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The remaining carbons of the two cyclohexyl rings and the ethyl group would appear in the aliphatic region (approximately 10-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the ethyl and cyclohexyl groups in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern would be complex, involving cleavages of the cyclohexyl rings and the loss of the ethyl group.
Application in Liquid Crystals
4-(4-Ethylcyclohexyl)cyclohexanone is a valuable component in the formulation of nematic liquid crystal mixtures.[2] Nematic liquid crystals are characterized by molecules that have long-range orientational order but no positional order.[7]
Structure-Property Relationships
The molecular structure of 4-(4-ethylcyclohexyl)cyclohexanone is key to its function in liquid crystal mixtures.
Caption: Structure-property relationships of 4-(4-Ethylcyclohexyl)cyclohexanone in liquid crystals.
-
Rigid Bicyclohexyl Core: The two saturated cyclohexane rings provide a rigid, elongated molecular shape, which is essential for the formation of the nematic phase. This rigidity contributes to a high clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) and enhances the thermal stability of the liquid crystal mixture.[2]
-
Terminal Ethyl Group: The flexible ethyl group at one end of the molecule influences the packing of the molecules in the liquid crystal phase. By varying the length of this alkyl chain, the melting point and the nematic range of the mixture can be fine-tuned. It also plays a role in determining the viscosity of the liquid crystal material.
-
Polar Ketone Group: The carbonyl group introduces a significant dipole moment into the molecule. This polarity is crucial for achieving a high dielectric anisotropy (Δε), which is a measure of the difference in the dielectric permittivity parallel and perpendicular to the molecular director. A large Δε is desirable for low-voltage operation of liquid crystal displays.[3]
By incorporating 4-(4-ethylcyclohexyl)cyclohexanone and its derivatives into liquid crystal formulations, material scientists can precisely control the optical and electrical properties of the final mixture to meet the demanding requirements of modern display technologies.[2]
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-(4-ethylcyclohexyl)cyclohexanone. While a specific Safety Data Sheet (SDS) for this compound was not found, information from related cyclohexanone derivatives provides general guidance.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
4-(4-Ethylcyclohexyl)cyclohexanone is a strategically important molecule in the field of materials science, particularly for the development of advanced liquid crystal displays. Its synthesis, while multi-stepped, relies on well-established organic transformations, allowing for its production on a commercially viable scale. The unique combination of a rigid bicyclohexyl core, a terminal alkyl chain, and a polar ketone group provides a versatile platform for tuning the properties of nematic liquid crystal mixtures. A thorough understanding of its synthesis, characterization, and structure-property relationships is crucial for the continued innovation of high-performance electro-optical devices.
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Bezborodov, V. S., Lapanik, V. I., & Sasnouski, G. M. (Year). New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. Liquid Crystals, 29(4). (URL: [Link])
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Dhara, S., et al. (2015). Structure–property correlation of bicyclohexane nematic liquid crystals. Liquid Crystals, 42(2), 235-241. (URL: [Link])
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Dabrowski, R., Dziaduszek, J., & Bezborodov, V. S. (1996). Synthesis and mesomorphic properties of some cyclohex-2-en-1-one derivatives. Liquid Crystals, 20(5), 643-652. (URL: [Link])
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